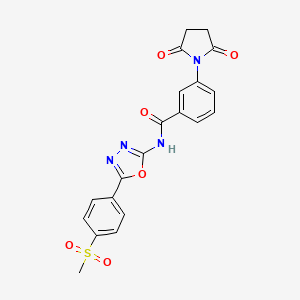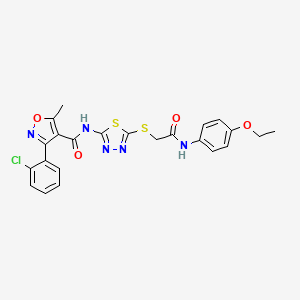
N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide, also known as BMS-582949, is a novel small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It has been shown to have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease.
Mechanism Of Action
N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide is a selective inhibitor of p38 MAPK, a key regulator of inflammation. By inhibiting p38 MAPK, N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation.
Biochemical and Physiological Effects
N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide has been shown to have several biochemical and physiological effects. It reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as chemokines such as MCP-1 and RANTES. In addition, it reduces the activation of immune cells such as macrophages and T cells, which are responsible for the production of these pro-inflammatory mediators.
Advantages And Limitations For Lab Experiments
One advantage of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide is its selectivity for p38 MAPK, which reduces the risk of off-target effects. In addition, it has been shown to be effective in reducing inflammation in preclinical models of inflammatory diseases. However, one limitation of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide. One potential application is in the treatment of other inflammatory diseases such as psoriasis and inflammatory bowel disease. In addition, there is potential for the development of new formulations of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide that improve its solubility and bioavailability. Finally, there is a need for further studies to assess the safety and efficacy of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide in humans.
Synthesis Methods
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide involves several steps, starting with the reaction of 2-aminobenzonitrile with 4-methylbenzoyl chloride to form 2-(4-methylbenzoyl)aminobenzonitrile. This intermediate is then reacted with 3-bromopropionyl chloride to form 2-(4-methylbenzoyl)aminobenzonitrile-3-propionyl chloride. The final step involves the reaction of this intermediate with phenylsulfonyl chloride and ammonia to form N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide has been extensively studied in preclinical models of inflammatory diseases. It has been shown to be effective in reducing inflammation and joint destruction in animal models of rheumatoid arthritis. In addition, it has been shown to reduce airway inflammation and improve lung function in animal models of chronic obstructive pulmonary disease.
properties
IUPAC Name |
2-[3-(benzenesulfonyl)propanoylamino]-N-(2-benzoyl-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O5S/c1-21-16-17-27(25(20-21)29(34)22-10-4-2-5-11-22)32-30(35)24-14-8-9-15-26(24)31-28(33)18-19-38(36,37)23-12-6-3-7-13-23/h2-17,20H,18-19H2,1H3,(H,31,33)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLDRRMTFMLJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2855211.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2855215.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2855219.png)
![9-isobutyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2855220.png)
![4-acetyl-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2855223.png)

![3-(2-chlorobenzyl)-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2855225.png)
![N'-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2855226.png)

![N-methyl-N-(2-{4-[1-(1-naphthylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-2-pyridinamine](/img/structure/B2855228.png)

